Dimethyl (3-oxoheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-oxoheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H19O4P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a 3-oxoheptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 3-oxoheptyl bromide under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the phosphorus atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Dimethyl (3-oxoheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of dimethyl (3-oxoheptyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and coordination chemistry. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl (3-oxoheptyl)phosphonate include:
- Dimethyl methylphosphonate
- Dimethyl phosphite
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Uniqueness
This compound is unique due to its specific 3-oxoheptyl chain, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specialized applications where its particular reactivity and interactions are required.
Properties
CAS No. |
92780-74-0 |
---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
1-dimethoxyphosphorylheptan-3-one |
InChI |
InChI=1S/C9H19O4P/c1-4-5-6-9(10)7-8-14(11,12-2)13-3/h4-8H2,1-3H3 |
InChI Key |
JBSHNDZIDSKULB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.